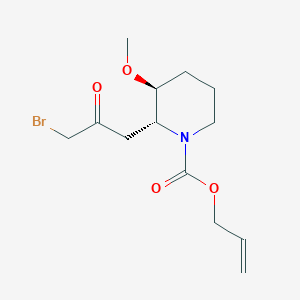
Alloc Bromoridane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alloc Bromoridane, also known as this compound, is a useful research compound. Its molecular formula is C13H20BrNO4 and its molecular weight is 334.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Alloc Bromoridane is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
This compound, chemically characterized as an organobromine compound, exhibits unique properties that contribute to its biological activity. Its structure allows it to interact with various biological systems, making it a candidate for further research in medicinal chemistry.
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Interaction : Similar to other brominated compounds, this compound may disrupt cellular membranes, affecting cell integrity and function. Studies have shown that compounds with similar structures can alter membrane fluidity and permeability, leading to cellular stress and apoptosis in sensitive cell types .
- Antimicrobial Activity : this compound has demonstrated antimicrobial properties against a range of pathogens. The compound's efficacy is often linked to its ability to penetrate bacterial membranes and interfere with metabolic processes essential for bacterial survival .
- Genotoxic Effects : Preliminary studies indicate that this compound may possess genotoxic properties, potentially leading to DNA damage through the generation of reactive oxygen species (ROS) or direct interaction with DNA. This aspect requires careful evaluation due to implications for safety and therapeutic use.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Several case studies have explored the effects of this compound in various biological contexts:
- Antimicrobial Efficacy : A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition of bacterial growth in both laboratory and clinical isolates. The Minimum Inhibitory Concentration (MIC) values ranged from 25-50 µg/ml for various pathogens, indicating strong activity .
- Cytotoxic Effects on Cancer Cells : Research involving cancer cell lines has shown that this compound can induce cytotoxicity, leading to cell death at concentrations above 10 µM. This effect was linked to the compound's ability to generate oxidative stress within cells.
- Genotoxicity Assessment : In vitro assays revealed that this compound could induce DNA damage in human lymphocytes, raising concerns about its safety profile for therapeutic applications. The study suggested further investigation into its mutagenic potential.
特性
IUPAC Name |
prop-2-enyl (2R,3S)-2-(3-bromo-2-oxopropyl)-3-methoxypiperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNO4/c1-3-7-19-13(17)15-6-4-5-12(18-2)11(15)8-10(16)9-14/h3,11-12H,1,4-9H2,2H3/t11-,12+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWQYKHJYLJONO-NEPJUHHUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1CC(=O)CBr)C(=O)OCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1CCCN([C@@H]1CC(=O)CBr)C(=O)OCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117348-70-6 |
Source


|
| Record name | Allyl (2R,3S)-2-(3-bromo-2-oxopropyl)-3-methoxy-1-piperidinecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.242.741 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














